molecular formula C9H12BrNO2S B1287752 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene CAS No. 494833-75-9

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

Cat. No.: B1287752
CAS No.: 494833-75-9
M. Wt: 278.17 g/mol
InChI Key: XYKJEMNFRNXVIG-UHFFFAOYSA-N
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Description

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene (2-Br-4-TBCAT) is an organic compound that has been studied extensively for its potential applications in the biomedical field. Its unique structure and properties can be used to develop new drugs, therapies, and treatments for a variety of diseases and disorders.

Scientific Research Applications

Synthetic Protocols and Building Blocks

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene and its derivatives are explored as vital building blocks in molecular electronics. Specifically, they serve as precursors for various molecular wires, contributing to the development of complex electronic components at a molecular scale. This research emphasizes the compound's role in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Applications in Polymer Stabilization

Photostabilization of Poly(vinyl chloride)

New thiophene derivatives, including those related to this compound, have been synthesized and applied as photostabilizers for poly(vinyl chloride) (PVC). These derivatives significantly reduce the photodegradation of PVC films, suggesting their potential in enhancing the durability and lifespan of PVC materials (Balakit et al., 2015).

Applications in Organic Synthesis

Synthesis of Sulfur Analogues of Polyaromatic Hydrocarbons

The compound is instrumental in the synthesis of phenanthro[9,10-b]thiophene derivatives, a class of sulfur-containing polyaromatic hydrocarbons (PAHs). This research demonstrates an expeditious synthesis method involving only two operations from commercially available thiophenes, highlighting the compound's significance in organic synthesis and the potential applications of these sulfur analogues (Hagui et al., 2016).

Applications in Antibacterial and Antifungal Agents

Synthesis and Bioassay of Novel Compounds

this compound derivatives have shown promising results in antibacterial and antifungal applications. The synthesis of novel thiophene-containing compounds, combined with their bioassay, reveals significant activity against bacterial strains and fungi, opening pathways for medical and pharmaceutical applications (Mabkhot et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene can be found online . It’s important to handle this compound with care, following all safety protocols.

Properties

IUPAC Name

tert-butyl N-(5-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKJEMNFRNXVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578053
Record name tert-Butyl (5-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494833-75-9
Record name tert-Butyl (5-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromothiophen-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (15 mL) and diphenylphosphoryl azide (16.5 mL) were added to a solution of the mixture of 2-bromothiophene-4-carboxylic acid obtained in the above-described Step (14.48 g) in toluene (250 mL) at room temperature. The reaction solution was stirred for 2 hours. 2-Methyl-2-propanol (40 mL) was added to the reaction solution, and then the reaction solution was stirred at 100° C. for 2 hours. The reaction solution was evaporated under vacuum, and the resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain tert-butyl(5-bromothiophen-3-yl)carbamate as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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